(1-Cyclopropyl-1H-pyrazol-4-yl)methanol
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Overview
Description
Molecular Structure Analysis
The molecular structure of “(1-Cyclopropylpyrazol-4-yl)methanol” consists of a cyclopropyl group attached to a pyrazol ring at the 1-position and a methanol group attached at the 4-position. The exact structural details would require further analysis using techniques like X-ray crystallography or NMR spectroscopy .Scientific Research Applications
Catalyst for Huisgen 1,3-Dipolar Cycloadditions
A study by Ozcubukcu et al. (2009) introduced a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl. This complex is a highly active catalyst for the Huisgen 1,3-dipolar cycloaddition, demonstrating low catalyst loadings, short reaction times, and compatibility with free amino groups. This catalyst is significant for facilitating CuAAC reactions efficiently under water or neat conditions (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Interaction with Nucleophiles
Nasakin et al. (1994) explored the reactions of hexacyanocyclopropane with methanol in the presence of sodium methylate, leading to the formation of adducts through nucleophilic addition to cyano groups. This study sheds light on the reactivity of cyclopropane derivatives with nucleophiles, revealing alternative pathways for chemical transformations (Nasakin, Lukin, Vershinin, Lindeman, & Struchkov, 1994).
Enzymatic Methanol Metabolism
Research by Wang et al. (2012) on Drosophila melanogaster larvae demonstrated the involvement of cytochrome P450 monooxygenases in methanol metabolism, highlighting the biological processes for coping with methanol exposure. This insight into methanol detoxification mechanisms could inform studies on alcohol tolerance and metabolic pathways in organisms (Wang, He, Chen, Li, & Li, 2012).
Mechanism of Inhibition by Cyclopropane-derived Inhibitors
Frank et al. (1989) investigated the inhibition of methanol dehydrogenase by cyclopropane-derived inhibitors, providing insight into the mechanism involving the formation of a covalent adduct with the flavin cofactor. Understanding the inhibition mechanisms can contribute to the development of enzyme inhibitors and the study of enzyme activity regulation (Frank, van Krimpen, Verwiel, Jongejan, Mulder, & Duine, 1989).
Synthetic Methanol Auxotrophy in Escherichia coli
Chen et al. (2018) engineered an Escherichia coli strain for methanol-dependent growth and production, establishing "synthetic methanol auxotrophy." By coupling methanol utilization with growth on five-carbon sugars and incorporating pathways from the ribulose-monophosphate pathway, this research highlights the potential of methanol as a substrate in biotechnological applications, such as the production of chemicals and fuels (Chen, Chen, Bogorad, Wu, Zhang, Lee, & Liao, 2018).
Mechanism of Action
Mode of Action
A related compound was found to have a desirable fitting pattern in the lmptr1 pocket (active site), characterized by lower binding free energy . This suggests that (1-Cyclopropyl-1H-pyrazol-4-yl)methanol might interact with its targets in a similar manner.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
A related compound demonstrated potent in vitro antipromastigote activity , suggesting that this compound might have similar effects.
Properties
IUPAC Name |
(1-cyclopropylpyrazol-4-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-5-6-3-8-9(4-6)7-1-2-7/h3-4,7,10H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLYZSCOMSOYEHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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